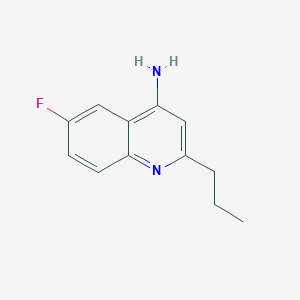

6-Fluoro-2-propylquinolin-4-amine

Description

6-Fluoro-2-propylquinolin-4-amine is a quinoline derivative characterized by a fluorine atom at position 6 and a propyl group at position 2 of the quinoline scaffold.

Propriétés

Numéro CAS |

1189106-32-8 |

|---|---|

Formule moléculaire |

C12H13FN2 |

Poids moléculaire |

204.24 g/mol |

Nom IUPAC |

6-fluoro-2-propylquinolin-4-amine |

InChI |

InChI=1S/C12H13FN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |

Clé InChI |

YIVVBBIOFUELQF-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC(=C2C=C(C=CC2=N1)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 6-Fluoro-2-propylquinolin-4-amine peut être réalisée par diverses méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction de Gould-Jacobs, la synthèse de Friedländer et la synthèse de Skraup sont des méthodes classiques utilisées pour construire l'échafaudage de la quinoléine . Ces méthodes impliquent généralement la condensation de dérivés d'aniline avec des composés carbonylés, suivie d'étapes de cyclisation et de fluoration.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer des réactions de cyclisation à grande échelle utilisant des conditions optimisées pour assurer un rendement et une pureté élevés. Des réactions catalysées par des métaux de transition, telles que le couplage croisé catalysé au palladium, et des approches de chimie verte, telles que les réactions médiées par des liquides ioniques, sont également explorées pour une synthèse efficace .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.

Médecine : Exploré pour ses activités antibactériennes, antivirales et antinéoplasiques.

Industrie : Utilisé dans le développement de sondes fluorescentes et de matériaux pour des applications électroniques.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications antibactériennes, il cible les enzymes bactériennes comme la gyrase de l'ADN et la topoisomérase IV, stabilisant le complexe enzyme-ADN et conduisant à la mort cellulaire. Ce mécanisme est similaire à celui d'autres fluoroquinolones, qui inhibent la synthèse de l'ADN bactérien.

Applications De Recherche Scientifique

Biological Activities

Preliminary studies have indicated that 6-Fluoro-2-propylquinolin-4-amine exhibits several promising biological activities:

- Antimicrobial Activity : Research has shown that quinoline derivatives can possess antimicrobial properties. Compounds similar to this compound have been assessed for their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Antiviral Potential : The compound may have potential applications in antiviral therapies. A patent discusses the repurposing of existing drugs for viral infections, indicating that compounds with similar structures could be explored for their antiviral efficacy .

- Antimalarial Activity : Quinoline derivatives have historically been used in antimalarial treatments. Studies on related compounds suggest that modifications to the quinoline structure can enhance activity against Plasmodium falciparum, the malaria-causing parasite .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances investigated various quinoline derivatives, including those structurally similar to this compound. The results indicated significant antimicrobial activity against Mycobacterium smegmatis, with some derivatives exhibiting low minimum inhibitory concentration (MIC) values, suggesting potential as future antituberculosis agents .

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral potential of quinoline derivatives, highlighting their ability to inhibit viral replication mechanisms. The findings suggest that modifications to the quinoline structure could lead to enhanced antiviral activity, making compounds like this compound worthy of further investigation .

Mécanisme D'action

The mechanism of action of 6-Fluoro-2-propylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which inhibit bacterial DNA synthesis .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 6-Fluoro-2-propylquinolin-4-amine with structurally related quinoline derivatives:

Notes

- Data Gaps: Experimental data (e.g., LogP, IC₅₀ values) for this compound are unavailable in the provided evidence; further studies are needed.

- Safety Profiles : Fluorinated compounds generally exhibit lower toxicity than chlorinated analogs but require rigorous metabolic stability testing.

- Synthetic Optimization : Tailoring substituents at positions 2 and 6 could fine-tune bioavailability and target selectivity.

Activité Biologique

6-Fluoro-2-propylquinolin-4-amine is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline structure, which consists of a bicyclic aromatic system formed by a benzene ring fused to a pyridine ring. The molecular formula is with a molecular weight of approximately 189.22 g/mol. The presence of a fluorine atom at the 6 position, a propyl group at the 2 position, and an amino group at the 4 position contributes to its unique chemical properties and potential biological activities .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : This method allows for the introduction of the amino group.

- Cyclization Reactions : These reactions help in forming the quinoline core.

- Functional Group Modifications : Tailored approaches are used to optimize yield and purity based on specific laboratory conditions.

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Antiproliferative Activity : Research has shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated significant antiproliferative effects against human cancer cell lines with IC50 values in the low micromolar range .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains, showing effectiveness comparable to established antibiotics.

- Antiparasitic Activity : Studies have indicated potential activity against parasites such as Trypanosoma cruzi, with promising selectivity indices suggesting low toxicity to mammalian cells while effectively targeting the parasite .

Table 1: Summary of Biological Activity

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antiproliferative | Human cancer cell lines | < 5 | > 100 |

| Antimicrobial | Staphylococcus aureus | < 10 | > 50 |

| Antiparasitic | Trypanosoma cruzi | < 4 | > 50 |

Detailed Findings

- Antiproliferative Studies : A study conducted on various derivatives of quinoline compounds revealed that those with similar structural features to this compound exhibited significant anticancer properties, highlighting its potential as a lead compound for further development .

- Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Further investigations into its interaction with specific molecular targets are ongoing .

- Comparative Analysis : When compared to structurally related compounds, such as 4-Amino-6,8-difluoro-2-propylquinoline, this compound demonstrated superior biological activity due to its unique substituents that enhance binding affinity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.